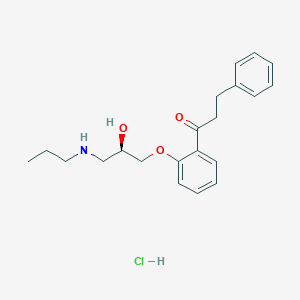
(r)-(+)-Propafenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r)-(+)-Propafenone hydrochloride is a pharmaceutical compound used to treat arrhythmia, a condition where the heart beats irregularly. It is a class Ic antiarrhythmic drug that works by blocking sodium channels in the heart, thereby slowing down the electrical activity that causes irregular heartbeats.
Mecanismo De Acción
The mechanism of action of (r)-(+)-Propafenone hydrochloride involves the blockade of sodium channels in the heart. This slows down the electrical activity that causes irregular heartbeats, thereby restoring normal heart rhythm. In addition, (r)-(+)-Propafenone hydrochloride also blocks potassium channels, which prolongs the action potential in the heart and further stabilizes the heart rhythm.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (r)-(+)-Propafenone hydrochloride include a decrease in heart rate, a decrease in the frequency and severity of arrhythmias, and an improvement in cardiac function. However, (r)-(+)-Propafenone hydrochloride may also have some negative effects on the heart, such as proarrhythmic effects and the potential for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (r)-(+)-Propafenone hydrochloride in lab experiments include its well-established antiarrhythmic properties, its ability to block both sodium and potassium channels in the heart, and its potential for use in the treatment of other cardiovascular diseases. However, the limitations of using (r)-(+)-Propafenone hydrochloride in lab experiments include its potential for proarrhythmic effects and the need for careful monitoring of drug interactions.
Direcciones Futuras
For the study of (r)-(+)-Propafenone hydrochloride include the investigation of its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure. In addition, further research is needed to better understand the proarrhythmic effects of (r)-(+)-Propafenone hydrochloride and to develop strategies for minimizing these effects. Finally, the development of new and more effective antiarrhythmic drugs based on the mechanism of action of (r)-(+)-Propafenone hydrochloride is an important area of future research.
Métodos De Síntesis
The synthesis method of (r)-(+)-Propafenone hydrochloride involves the conversion of 1-(2-hydroxyphenyl)-2-(propylamino)propan-1-one to (r)-(+)-Propafenone hydrochloride. This is achieved through a series of chemical reactions, including the reduction of the ketone group to a secondary alcohol, the protection of the hydroxyl group, and the resolution of the racemic mixture to obtain the desired enantiomer.
Aplicaciones Científicas De Investigación
(r)-(+)-Propafenone hydrochloride has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating various types of arrhythmias, including atrial fibrillation, ventricular tachycardia, and supraventricular tachycardia. In addition, (r)-(+)-Propafenone hydrochloride has been investigated for its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure.
Propiedades
Número CAS |
107381-35-1 |
|---|---|
Nombre del producto |
(r)-(+)-Propafenone hydrochloride |
Fórmula molecular |
C21H28ClNO3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m1./s1 |
Clave InChI |
XWIHRGFIPXWGEF-GMUIIQOCSA-N |
SMILES isomérico |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES canónico |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



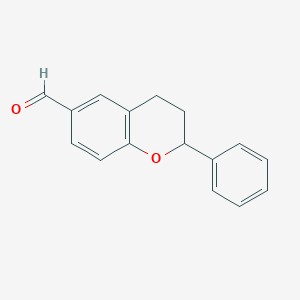
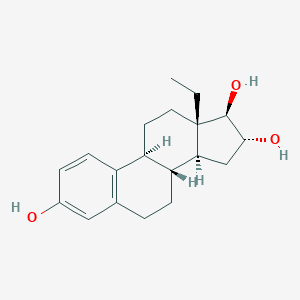
![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
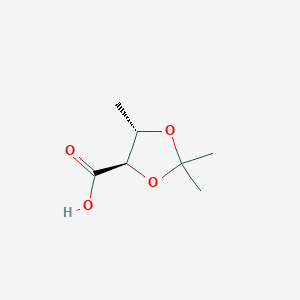
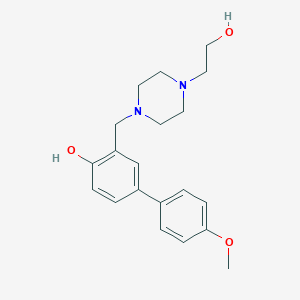
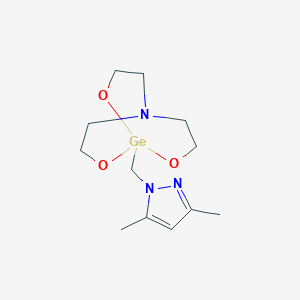
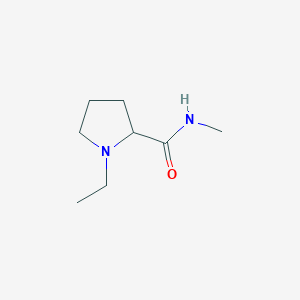
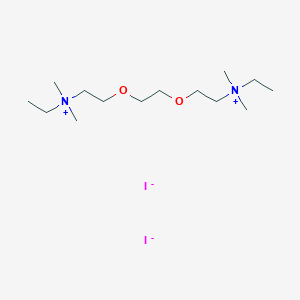
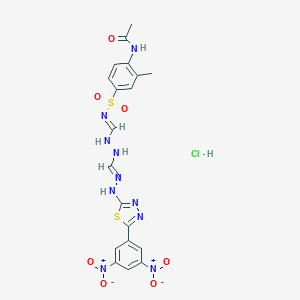
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
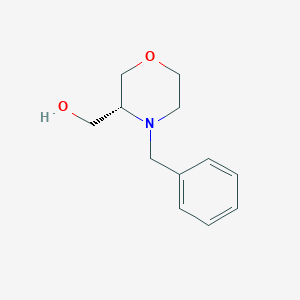
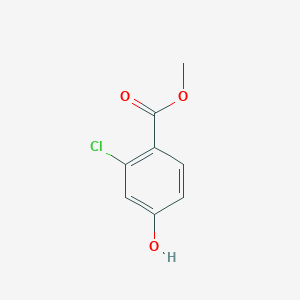
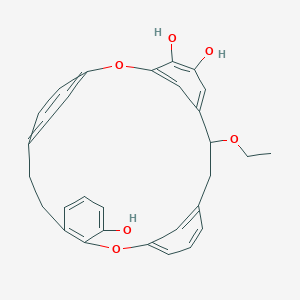
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)